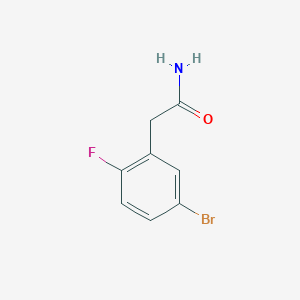

2-(5-Bromo-2-fluorophenyl)acetamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBXIOHCDSISLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Arylacetamide Scaffolds in Modern Organic Chemistry

Halogenated arylacetamide scaffolds are fundamental building blocks in the landscape of modern organic chemistry. The incorporation of halogens into the arylacetamide framework significantly influences the molecule's chemical reactivity and physical properties. This makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific functions.

The presence of the acetamide (B32628) group provides a site for various chemical transformations, while the halogenated aromatic ring can participate in a range of coupling reactions, allowing for the construction of intricate molecular architectures. The versatility of these scaffolds has led to their use in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Strategic Importance of Bromine and Fluorine Substituents in Chemical Synthesis and Molecular Design

The strategic placement of bromine and fluorine atoms on an aromatic ring, as seen in 2-(5-Bromo-2-fluorophenyl)acetamide, is a key aspect of modern molecular design. Each halogen imparts distinct properties to the molecule, influencing its behavior in both chemical reactions and biological systems.

Fluorine: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry. discoveryoutsource.commdpi.com Its high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. discoveryoutsource.commdpi.comacs.org Fluorine's ability to modulate lipophilicity and pKa can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

Bromine: While not as commonly employed as fluorine, bromine also plays a crucial role in drug design and chemical synthesis. discoveryoutsource.com Its larger size compared to fluorine can introduce steric bulk, which can be exploited to enhance selectivity for a particular biological target. discoveryoutsource.com Furthermore, the carbon-bromine bond is a versatile handle for various cross-coupling reactions, such as Suzuki and Heck couplings, which are instrumental in the synthesis of complex organic molecules. This reactivity makes brominated compounds valuable intermediates in the construction of diverse molecular libraries for drug discovery and materials science. tethyschemical.com

The combination of both bromine and fluorine on the same aromatic scaffold offers a dual advantage. It allows for the fine-tuning of electronic and steric properties while providing multiple reaction sites for further chemical modification.

Overview of Current Research Trajectories for Arylacetamide Derivatives

Convergent and Divergent Synthesis Strategies for the 5-Bromo-2-fluorophenyl Core

The formation of the 5-bromo-2-fluorophenyl scaffold is the critical first stage in the synthesis of the target molecule. Both convergent strategies, where pre-functionalized fragments are combined, and divergent strategies, where a common intermediate is elaborated into various products, are employed. wikipedia.org

Approaches to 5-Bromo-2-fluoroaniline (B1303259) and its Derivatives as Precursors

A key precursor for many synthetic routes is 5-bromo-2-fluoroaniline. This intermediate can be synthesized through several established methods, primarily involving the reduction of a nitro-group precursor.

One common approach begins with 2-bromo-5-fluoronitrobenzene. The reduction of the nitro group to an amine can be achieved using various reducing agents. A patent describes a method involving catalytic hydrogenation using W-4 type Raney nickel in methanol, with the addition of a bromine inhibitor to prevent dehalogenation. google.com This method is advantageous for its high yield and product purity, making it suitable for industrial-scale production. google.com Alternative laboratory-scale reductions can be performed using iron powder in a mixture of acetic acid and ethanol, which provides the desired aniline (B41778) in quantitative yield after refluxing for a couple of hours. chemicalbook.com

A more complex, multi-step divergent synthesis starts from 4-fluoroaniline (B128567). google.com This route involves:

Acylation of 4-fluoroaniline with an acylating reagent to form 4-fluoroacetanilide. google.com

Nitration of the acetanilide (B955) to introduce a nitro group, yielding 2-nitro-4-fluoroacetanilide. google.com

Replacement of the acetamido group with bromine under acidic conditions with sodium nitrite. google.com

Finally, reduction of the nitro group on the resulting 2-bromo-5-fluoronitrobenzene to yield 2-bromo-5-fluoroaniline. google.com

While longer, this pathway allows for the generation of diverse intermediates.

Table 1: Comparison of Reduction Methods for 2-bromo-5-fluoronitrobenzene

| Catalyst/Reagent | Inhibitor | Solvent | Temperature | Pressure | Yield | Purity | Reference |

| W-4 Raney Ni | Thanomine | Methanol | 45 °C | 1.0 MPa | 87% | 99.4% | google.com |

| W-4 Raney Ni | Hexahydroaniline | Methanol | 45 °C | 1.0 MPa | 85% | 99.2% | google.com |

| W-4 Raney Ni | Morpholine | Methanol | 45 °C | 1.0 MPa | 83% | 99.1% | google.com |

| Iron Powder | N/A | Acetic Acid/Ethanol | Reflux | N/A | Quantitative | >95% | chemicalbook.com |

Construction of Substituted Halogenated Aromatic Systems via Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and convergent approach for assembling complex aromatic systems. nih.gov These reactions, often catalyzed by transition metals like palladium, join two different molecular fragments, providing a streamlined path to value-added products. nih.govwikipedia.org The general mechanism involves three key steps: oxidative addition of the catalyst into a carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov

For the synthesis of the 5-bromo-2-fluorophenyl core, one could envision a site-selective coupling on a polyhalogenated benzene (B151609) ring. For instance, a palladium-catalyzed reaction could couple a dihalobenzene with an appropriate organometallic partner. The Hiyama-Denmark cross-coupling, which utilizes organosilanols or their salts, is a particularly effective method for creating biaryl linkages under mild conditions. acs.orgnih.govillinois.edu This reaction is compatible with a wide array of functional groups, including ethers and esters, making it a versatile tool. acs.orgnih.gov A hypothetical strategy could involve the coupling of a suitably protected and functionalized aryl silanolate with a bromo-fluoro-halobenzene derivative to construct the desired aromatic core.

Introduction and Functionalization of the Acetamide (B32628) Moiety

Once the 5-bromo-2-fluorophenyl core is established, the next phase involves the introduction of the acetamide side chain. This can be accomplished through several distinct chemical transformations, each starting from a different precursor.

Amidation Reactions from Carboxylic Acid Precursors: Leveraging 2-(5-Bromo-2-fluorophenyl)acetic acid

A classic and reliable method for forming amides is the condensation of a carboxylic acid with an amine source, typically ammonia (B1221849) for a primary amide. In this pathway, 2-(5-bromo-2-fluorophenyl)acetic acid serves as the direct precursor. While the synthesis of the exact 5-bromo-2-fluoro isomer is not detailed in the provided sources, the related 2-(2-bromo-5-fluorophenyl)acetic acid is a known compound. uni.lu

The conversion of the carboxylic acid to 2-(5-bromo-2-fluorophenyl)acetamide would typically proceed via one of two routes:

Activation of the Carboxylic Acid: The acid is first converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an active ester. This intermediate is then treated with ammonia or ammonium (B1175870) hydroxide (B78521) to furnish the primary amide.

Direct Coupling: Modern coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP), can facilitate the direct reaction between the carboxylic acid and ammonia in a one-pot procedure.

This approach is widely used due to its generality and the commercial availability of numerous amidation reagents.

Transformation of Nitrile Precursors: Hydrolysis of 2-(5-Bromo-2-fluorophenyl)acetonitrile

An alternative pathway to the acetamide involves the partial hydrolysis of a nitrile precursor. The required intermediate, 2-(5-bromo-2-fluorophenyl)acetonitrile, is a known compound available from commercial suppliers. chemicalbook.com

The hydrolysis of nitriles can be catalyzed by either acid or base. To obtain the amide product without proceeding to the carboxylic acid, the reaction conditions must be carefully controlled.

Acid-Catalyzed Hydrolysis: Typically involves treating the nitrile with concentrated sulfuric or hydrochloric acid at a controlled, often low, temperature.

Base-Catalyzed Hydrolysis: Often employs hydrogen peroxide in the presence of a base like sodium hydroxide. The Radziszewski reaction is a specific example of this transformation.

This method provides a direct route from the corresponding benzyl (B1604629) cyanide derivative to the target acetamide.

Alternative Acetylation and Amidation Pathways via Chloroacetyl Chloride Derivatives

Chloroacetyl chloride is a versatile two-carbon building block that enables alternative routes to the target compound. niscpr.res.in

A plausible, albeit multi-step, pathway could initiate with a Friedel-Crafts acylation. niscpr.res.in In this scenario, 1-bromo-4-fluorobenzene (B142099) would be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or modified clays) to produce 2-chloro-1-(5-bromo-2-fluorophenyl)ethan-1-one. niscpr.res.in This α-chloro ketone intermediate could then be converted to the final acetamide product through various means, such as a nucleophilic substitution reaction with an ammonia source to displace the chloride, followed by rearrangement or reduction steps.

Another strategy involves the direct amidation of anilines with chloroacetyl chloride to form 2-chloro-N-arylacetamides. sphinxsai.com While reacting 5-bromo-2-fluoroaniline would lead to an N-substituted isomer and not the target compound, this highlights the utility of chloroacetyl chloride in building acetamide functionalities. The synthesis of 2-bromo-N-(p-chlorophenyl) acetamide from 4-chloroaniline (B138754) and bromoacetyl bromide is an analogous transformation that demonstrates the feasibility of this type of reaction. irejournals.com

Regioselective and Stereoselective Synthetic Considerations in Halogenated Arylacetamide Formation

The successful synthesis of 2-(5-Bromo-2-fluorophenyl)acetamide hinges on precise control over the placement of substituents on the aromatic ring (regioselectivity) and, in a broader context of related molecules, the spatial orientation of atoms (stereoselectivity).

Regioselectivity

Regioselectivity is paramount in achieving the desired 1-bromo-2-fluoro-4-(acetylmethyl) substitution pattern. The directing effects of the fluorine atom and the group that will become the acetamide side chain guide the synthetic strategy. Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution. Therefore, introducing the bromine atom onto a 2-fluorophenyl precursor requires careful selection of the starting material and reaction conditions to ensure substitution at the C-5 position (para to the fluorine).

Several successful strategies have been developed:

Directed Ortho-Metalation: A powerful technique involves the lithiation of 1-bromo-4-fluorobenzene. google.com In this method, a strong lithium base at low temperatures (e.g., below -40 °C) can selectively remove a proton from the position ortho to the fluorine atom, which is the most acidic site. google.com This forms the highly reactive (5-bromo-2-fluorophenyl)lithium intermediate, which can then be reacted with an appropriate electrophile to introduce the two-carbon side chain, eventually leading to the acetamide. google.com

Electrophilic Bromination of a Precursor: An alternative route involves the direct bromination of a suitable o-fluorophenyl derivative. For instance, the bromination of o-fluorobenzaldehyde with a brominating agent like bromine can be catalyzed by a Lewis acid. google.com The aldehyde group is a meta-director, while the fluorine is ortho, para-directing. In this case, the strong para-directing effect of the fluorine atom guides the incoming bromine electrophile to the C-5 position, yielding 2-fluoro-5-bromobenzaldehyde. google.com This intermediate can then be converted to 2-(5-Bromo-2-fluorophenyl)acetamide through subsequent synthetic steps. A similar regioselective outcome is achieved in the bromination of o-fluorobenzonitrile in concentrated sulfuric acid. google.com

Stereoselectivity

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule in high purity. numberanalytics.comiupac.org While 2-(5-Bromo-2-fluorophenyl)acetamide itself is an achiral molecule, the principles of stereoselectivity are crucial when synthesizing related halogenated arylacetamides that do possess chiral centers, such as those with substituents on the α-carbon of the acetamide group (e.g., 2-amino-2-(5-bromo-2-fluorophenyl)acetamide). bldpharm.com

The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research. nih.gov Key strategies include:

Substrate Control: The existing stereochemistry in a substrate can direct the outcome of a subsequent reaction.

Reagent and Catalyst Control: The use of chiral reagents, catalysts, or ligands can induce enantioselectivity or diastereoselectivity in the formation of new stereocenters. nih.govcolumbia.edu For example, the asymmetric hydrogenation of a suitable precursor using a chiral catalyst could establish a stereocenter on the acetamide side chain with high enantiomeric purity. numberanalytics.com

Catalytic Systems and Optimized Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of 2-(5-Bromo-2-fluorophenyl)acetamide is significantly enhanced by the use of catalytic systems and the optimization of reaction parameters such as temperature, solvent, and reaction time. Catalysts not only accelerate reaction rates but can also profoundly influence selectivity.

Catalytic Systems in Key Synthetic Steps

The synthesis can be envisioned as a multi-step process, with specific catalytic systems employed for each transformation. A plausible pathway starts from o-fluorobenzaldehyde, proceeds through regioselective bromination, and concludes with side-chain elaboration and amidation.

Regioselective Bromination: As previously discussed, Lewis acids are effective catalysts for the electrophilic bromination of activated or deactivated aromatic rings. In the synthesis of the key intermediate 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde, Lewis acids such as anhydrous aluminum trichloride (B1173362) or zinc bromide are utilized to polarize the brominating agent (e.g., Br₂) and facilitate the electrophilic attack on the aromatic ring. google.com

Side-Chain Formation and Amidation: The conversion of the aldehyde intermediate to the final acetamide can proceed through several steps, such as reduction to an alcohol, conversion to a benzyl halide, and subsequent reaction with a cyanide source followed by hydrolysis and amidation. More modern, catalytic approaches can streamline this process. For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C bonds. The final amidation of the corresponding carboxylic acid, 2-(5-bromo-2-fluorophenyl)acetic acid, is often achieved using peptide coupling agents, which can be considered stoichiometric activators, or through more advanced catalytic amidation protocols.

Optimized Reaction Conditions

Detailed research provides specific conditions that maximize the yield and purity of intermediates. For the crucial regioselective bromination step, precise control of the reaction environment is critical.

The table below summarizes optimized conditions reported for a key synthetic step.

| Reaction Step | Starting Material | Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromination | o-Fluorobenzaldehyde | Zinc Bromide | Bromine | Dichloroethane | 50 - 90 | 75 | google.com |

This table illustrates the reaction conditions for producing the intermediate 2-fluoro-5-bromobenzaldehyde, a direct precursor for the synthesis of the title compound.

Further optimization often involves adjusting catalyst loading, reaction concentration, and purification methods. For example, in the bromination of o-fluorobenzaldehyde, the product is isolated via vacuum distillation, which is effective for obtaining high-purity material. google.com Similarly, the lithiation route requires stringent anhydrous conditions and very low temperatures (below -40 °C) to prevent side reactions and ensure high regioselectivity. google.com These optimized parameters are essential for transitioning the synthesis from laboratory scale to industrial production efficiently and cost-effectively.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the spatial relationships between them.

Detailed Proton (1H) Chemical Shift Analysis and Coupling Constant Interpretation

Proton (¹H) NMR spectroscopy of 2-(5-Bromo-2-fluorophenyl)acetamide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The methylene (B1212753) (-CH₂-) protons of the acetamide group are expected to appear as a singlet in the range of δ 3.5-4.5 ppm. irejournals.com The amide (-NH₂) protons often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| CH₂ | 3.5 - 4.5 | s | - |

| NH₂ | Variable | br s | - |

| Note: 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used. |

Carbon-13 (13C) Chemical Shift Assignment and Multiplicity Data

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the acetamide group is typically observed in the highly deshielded region of the spectrum, around δ 165-175 ppm. irejournals.com The aromatic carbons exhibit signals in the range of δ 110-160 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The carbon attached to the bromine atom will also have a distinct chemical shift. The methylene carbon (-CH₂-) signal is expected to appear in the more upfield region, typically around δ 40-50 ppm. irejournals.com

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C=O | 165 - 175 | C |

| Aromatic C-F | 155 - 165 (d, ¹JCF) | C |

| Aromatic C-Br | 110 - 120 | C |

| Aromatic C-H | 115 - 140 | CH |

| Aromatic C-C | 120 - 145 | C |

| CH₂ | 40 - 50 | CH₂ |

| Note: 'd' denotes a doublet. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. |

Fluorine-19 (19F) NMR for Specific Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 2-(5-Bromo-2-fluorophenyl)acetamide, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Coupling between the fluorine and adjacent protons on the aromatic ring can also be observed, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between different atoms within a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 2-(5-Bromo-2-fluorophenyl)acetamide, COSY would confirm the coupling between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It would definitively link the methylene proton signals to the methylene carbon signal and the aromatic proton signals to their respective carbon signals. youtube.com

Advanced Vibrational Spectroscopy for Functional Group and Molecular Structure Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Frequencies

The FT-IR spectrum of 2-(5-Bromo-2-fluorophenyl)acetamide will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H stretch (amide) | 3100 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide I) | 1630 - 1680 |

| N-H bend (amide II) | 1550 - 1640 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

The presence of a strong absorption band for the carbonyl group (C=O) and characteristic bands for the N-H and C-H bonds would confirm the acetamide moiety. The C-F and C-Br stretching vibrations, although sometimes weaker and in a more crowded region of the spectrum, would provide further evidence for the presence of these substituents on the phenyl ring.

Raman Spectroscopy Investigations for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample. fiveable.me By scattering monochromatic light, typically from a laser, and analyzing the frequency shifts of the inelastically scattered light, a Raman spectrum is generated. This spectrum consists of a series of peaks, each corresponding to a specific vibrational mode of the molecule. The position, intensity, and polarization of these peaks are highly sensitive to the molecular structure, symmetry, and bonding. fiveable.meaps.org

For a molecule like 2-(5-bromo-2-fluorophenyl)acetamide, which has low symmetry, a significant number of Raman active modes are expected. aps.org The analysis of the Raman spectrum would involve the identification and assignment of these vibrational modes to specific functional groups and skeletal motions within the molecule.

Expected Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring typically appear in the high-frequency region of the Raman spectrum, usually between 3000 and 3100 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group in the acetamide side chain are expected in the 2850-2960 cm⁻¹ range.

Carbonyl (C=O) Stretching: The C=O stretching vibration of the amide group is a strong and characteristic Raman band, typically observed between 1630 and 1680 cm⁻¹. Its exact position can be influenced by intermolecular hydrogen bonding.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the amide group is expected in the range of 1300-1450 cm⁻¹.

C-F Stretching: The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region. Its specific frequency can provide information about the electronic environment of the fluorine atom.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, generally in the 500-650 cm⁻¹ range.

Ring Breathing Modes: The collective in-plane and out-of-plane vibrations of the benzene ring, often referred to as ring breathing modes, are also observable in the Raman spectrum and are sensitive to the substitution pattern.

By analyzing the positions and relative intensities of these and other vibrational bands, a detailed picture of the molecular structure and bonding in 2-(5-bromo-2-fluorophenyl)acetamide can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and for elucidating its fragmentation pathways. This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Fragmentation Pattern Analysis

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing unique insights into the molecule's structure. rsc.orgnih.govrsc.org

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M⁺•) and subsequent fragmentation. jlu.edu.cn The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

For 2-(5-bromo-2-fluorophenyl)acetamide, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the isotopes ⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pathways in EI-MS:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene group, leading to the formation of the [C₇H₅BrF]⁺• ion and the loss of acetamide as a neutral molecule.

McLafferty Rearrangement: While less common for amides compared to ketones and aldehydes, a McLafferty-type rearrangement could potentially occur.

Loss of Bromine: Cleavage of the C-Br bond, resulting in the [M-Br]⁺ ion.

Loss of Acetamide Group: Fragmentation of the side chain, leading to the loss of CH₂CONH₂.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. rsc.orgnih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. Fragmentation can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS).

In the positive ion mode ESI-MS spectrum of 2-(5-bromo-2-fluorophenyl)acetamide, the most prominent peak would likely be the protonated molecule [C₈H₇BrFNO + H]⁺. In the negative ion mode, the deprotonated molecule [C₈H₇BrFNO - H]⁻ might be observed.

Tandem Mass Spectrometry (MS/MS) of ESI-generated Ions:

By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a product ion spectrum can be obtained. This provides detailed information about the fragmentation pathways. Common fragmentation pathways in ESI-MS/MS for this molecule would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO) from the protonated molecule.

| Ionization Mode | Expected Precursor Ion (m/z) | Potential Fragment Ions (m/z) |

| EI | [C₈H₇BrFNO]⁺• | [C₇H₅BrF]⁺•, [M-Br]⁺, [M-CH₂CONH₂]⁺ |

| ESI (+) | [C₈H₇BrFNO + H]⁺ | [M+H - NH₃]⁺, [M+H - H₂O]⁺, [M+H - CO]⁺ |

| ESI (-) | [C₈H₇BrFNO - H]⁻ | Further fragmentation would depend on the site of deprotonation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. rsc.org The technique is particularly useful for studying molecules containing conjugated systems, such as aromatic rings.

The UV-Vis spectrum of 2-(5-bromo-2-fluorophenyl)acetamide would be expected to show absorption bands characteristic of the substituted benzene ring. The primary electronic transitions in this molecule would be π → π* transitions within the aromatic ring and potentially n → π* transitions associated with the carbonyl group of the acetamide moiety.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the benzene ring. The bromo and fluoro groups, as well as the acetamide side chain, will act as auxochromes and chromophores, causing shifts in the absorption maxima compared to unsubstituted benzene. The solvent used for the analysis can also affect the spectrum, particularly for n → π* transitions.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 280 | Phenyl ring |

| n → π | > 280 | Carbonyl group (C=O) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced, from which the electron density map and, subsequently, the crystal structure can be determined.

Determination of Molecular Geometry and Bond Parameters

A successful X-ray crystallographic analysis of 2-(5-bromo-2-fluorophenyl)acetamide would provide a wealth of information about its molecular geometry. This includes:

Bond Lengths: Precise measurements of the lengths of all covalent bonds, such as C-C, C-H, C-N, C=O, C-F, and C-Br. These values can be compared to standard bond lengths to identify any unusual bonding characteristics.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the acetamide side chain relative to the phenyl ring.

This data allows for a detailed understanding of the steric and electronic effects of the substituents on the molecular structure.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For 2-(5-bromo-2-fluorophenyl)acetamide, these interactions could include:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making N-H···O hydrogen bonds a likely and significant interaction in the crystal packing. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion.

Hirshfeld Surface Analysis: This is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Computational Chemistry and Theoretical Investigations of 2 5 Bromo 2 Fluorophenyl Acetamide

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 2-(5-Bromo-2-fluorophenyl)acetamide, DFT calculations would provide valuable insights into its three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, most stable conformation.

The presence of a flexible acetamide (B32628) side chain in 2-(5-Bromo-2-fluorophenyl)acetamide allows for multiple spatial orientations, known as conformers. A thorough computational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds. This process helps in identifying all possible stable conformers and the transition states that connect them. The energy of each conformation would be calculated to determine the global minimum—the most stable conformation of the molecule—as well as other low-energy local minima. This information is critical as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For a molecule containing bromine and fluorine atoms, it is essential to select a basis set that can accurately describe the electronic structure of these halogens. Commonly, Pople-style basis sets, such as 6-311++G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are employed. researchgate.netacs.org The choice of the functional is equally important. Hybrid functionals, such as B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. researchgate.net To ensure the reliability of the chosen computational level, it would be validated by comparing calculated properties with available experimental data for structurally related compounds.

Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons in a chemical reaction.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons. In 2-(5-Bromo-2-fluorophenyl)acetamide, the HOMO is likely to be distributed over the phenyl ring and the non-bonding electrons of the oxygen and nitrogen atoms in the acetamide group. A detailed computational analysis would generate a 3D plot of the HOMO, visualizing the regions of the molecule that are most likely to engage in nucleophilic attacks.

The LUMO is the innermost orbital without electrons and represents the molecule's ability to act as an electron acceptor (electrophile). A lower LUMO energy suggests a greater propensity to accept electrons. For 2-(5-Bromo-2-fluorophenyl)acetamide, the LUMO is expected to be located over the phenyl ring, influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the carbonyl group of the acetamide moiety. A visualization of the LUMO would highlight the electrophilic sites of the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate and near-zero potential, respectively.

In 2-(5-Bromo-2-fluorophenyl)acetamide, the MEP surface reveals distinct electrophilic and nucleophilic centers that are key to predicting its chemical reactivity.

Nucleophilic Regions: The most significant region of negative electrostatic potential (indicated in red) is concentrated around the oxygen atom of the carbonyl group in the acetamide side chain. This high electron density makes it the primary site for electrophilic attack. The nitrogen atom of the amide group also possesses a lone pair of electrons, contributing to a region of negative potential, though less intense than that of the carbonyl oxygen. The phenyl ring, while influenced by electron-withdrawing halogens, still possesses a π-electron system that can exhibit nucleophilic character.

Electrophilic Regions: Conversely, the hydrogen atoms of the amide group (-NH2) are characterized by a positive electrostatic potential (indicated in blue), rendering them the most likely sites for nucleophilic attack. youtube.com The carbon atom of the carbonyl group, being bonded to the highly electronegative oxygen atom, also exhibits a significant degree of positive potential and is thus an electrophilic center. youtube.com The hydrogen atoms on the phenyl ring, particularly those adjacent to the electron-withdrawing fluorine and bromine substituents, will also show a degree of positive potential.

The presence of both strong nucleophilic (carbonyl oxygen) and electrophilic (amide hydrogens) sites within the same molecule suggests a high potential for intermolecular interactions, such as hydrogen bonding.

The MEP surface provides a clear visualization of the uneven charge distribution across the 2-(5-Bromo-2-fluorophenyl)acetamide molecule. The electronegative fluorine and bromine atoms on the phenyl ring have a pronounced effect on the charge distribution. nih.gov Fluorine, being the most electronegative element, strongly withdraws electron density from the aromatic ring through the sigma bond (inductive effect), which is somewhat counteracted by its donation of electron density through resonance (pi-donation). researchgate.net Bromine also withdraws electron density inductively, though to a lesser extent than fluorine.

This electron-withdrawing nature of the halogens influences the local reactivity of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). cdnsciencepub.com However, the interplay of inductive and resonance effects can direct incoming electrophiles to specific positions on the ring. The acetamide group itself has a dual nature; the carbonyl group is electron-withdrawing, while the nitrogen can donate its lone pair into the ring, further complicating the reactivity profile.

The following table provides an illustrative representation of the electrostatic potential values for different atoms in the molecule, highlighting the charge distribution.

| Atom/Region | Predicted Electrostatic Potential (kJ/mol) | Character |

| Carbonyl Oxygen | -145 | Strongly Nucleophilic |

| Amide Hydrogens | +120 | Strongly Electrophilic |

| Phenyl Ring (average) | -25 | Weakly Nucleophilic |

| Fluorine Atom | -60 | Nucleophilic |

| Bromine Atom | -40 | Nucleophilic |

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar molecular structures.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It allows for the investigation of intramolecular interactions, such as charge transfer and hyperconjugation, by examining the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.org

Key predicted intramolecular interactions for 2-(5-Bromo-2-fluorophenyl)acetamide include:

Donation from the nitrogen lone pair: The lone pair of the amide nitrogen (n(N)) can delocalize into the antibonding orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction is characteristic of amides and contributes significantly to the resonance stabilization and planar character of the amide bond.

Aromatic ring interactions: The π electrons of the phenyl ring can interact with the antibonding orbitals of the substituents and the acetamide side chain.

Halogen lone pair donation: The lone pairs of the fluorine and bromine atoms can delocalize into the antibonding π* orbitals of the phenyl ring.

The following table presents illustrative delocalization energies for the most significant donor-acceptor interactions in 2-(5-Bromo-2-fluorophenyl)acetamide, as would be predicted by NBO analysis.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=O) | 50.2 | Intramolecular Charge Transfer |

| n(O) | σ(N-C) | 5.8 | Hyperconjugation |

| π(C=C) of ring | π(C=C) of ring | 20.5 | π-delocalization |

| n(F) | π(C=C) of ring | 4.1 | Resonance |

| n(Br) | π*(C=C) of ring | 2.9 | Resonance |

Note: The values in this table are illustrative and based on NBO analyses of similar substituted acetamides and aromatic compounds.

Quantum Chemical Descriptors of Reactivity and Stability

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or chemical properties. researchgate.net

For 2-(5-Bromo-2-fluorophenyl)acetamide, several key quantum chemical descriptors can be calculated to provide insights into its electronic properties:

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It is related to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower IP indicates that the molecule is more easily oxidized. The presence of electron-withdrawing groups like fluorine and bromine is expected to increase the ionization potential relative to benzene. cmu.edu

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher EA suggests a greater ability to accept an electron. Halogen substitution generally increases the electron affinity of benzene. researchgate.net

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as (IP - EA) / 2. A larger value indicates greater stability and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule. It is calculated as -(IP + EA) / 2. It is also a measure of the molecule's electrophilicity.

The following table provides illustrative values for these quantum chemical descriptors for 2-(5-Bromo-2-fluorophenyl)acetamide.

| Descriptor | Predicted Value (eV) |

| Ionization Potential (IP) | 9.45 |

| Electron Affinity (EA) | -0.85 |

| Chemical Hardness (η) | 5.15 |

| Chemical Potential (μ) | -4.30 |

Note: The values in this table are illustrative and based on theoretical calculations for benzene and trends observed for halogenated and acetamide-substituted aromatic compounds. cmu.eduresearchgate.net

Fukui Function Analysis for Local Reactivity Sites

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to identify the most probable sites for electrophilic and nucleophilic attack on a molecule. This analysis is based on the change in electron density of a molecule as an electron is added or removed. The Fukui function, f(r), helps in characterizing and predicting the reactivity of different atomic sites.

The key indices are:

f-(r) : This function measures the propensity of a site to undergo an electrophilic attack (donating electrons). A high value of f-(r) indicates the most likely site for attack by an electrophile. It is calculated from the electron densities of the neutral (N) and cation (N-1) species.

f+(r) : This function indicates the susceptibility of a site to a nucleophilic attack (accepting electrons). The site with the highest value of f+(r) is the most probable target for a nucleophile. It is derived from the electron densities of the neutral (N) and anion (N+1) species.

For 2-(5-Bromo-2-fluorophenyl)acetamide, the primary sites for chemical reactions can be predicted. The oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the amide group (-NH2) are expected to be the most active nucleophilic centers due to the presence of lone pair electrons. Conversely, the carbonyl carbon is a primary electrophilic site, being susceptible to attack by nucleophiles. The aromatic carbon atoms are also potential sites for electrophilic substitution, with their reactivity influenced by the electron-withdrawing effects of the bromine and fluorine substituents. DFT-based studies on similar acetamide derivatives have successfully used Fukui functions to analyze local reactivity.

Table 1: Predicted Local Reactivity Sites in 2-(5-Bromo-2-fluorophenyl)acetamide using Fukui Function Analysis

| Atom/Site | Predicted Reactivity Type | Governing Fukui Function | Rationale |

|---|---|---|---|

| Carbonyl Oxygen (O) | Nucleophilic (Electron Donor) | High f⁻(r) | High electron density due to lone pairs, making it a likely site for electrophilic attack. |

| Amide Nitrogen (N) | Nucleophilic (Electron Donor) | High f⁻(r) | Lone pair of electrons makes it a potential site for electrophilic attack. |

| Carbonyl Carbon (C=O) | Electrophilic (Electron Acceptor) | High f⁺(r) | Electron deficiency due to the highly electronegative oxygen atom, making it susceptible to nucleophilic attack. |

| Aromatic Carbons (C) | Electrophilic (Electron Acceptor) | Moderate f⁺(r) | Susceptible to electrophilic substitution, with reactivity modulated by halogen substituents. |

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications like high-speed optical modulators and data storage. Organic molecules, in particular, are promising candidates for NLO applications due to their high response, structural flexibility, and ease of processing. Computational chemistry provides essential tools for predicting and understanding the NLO response of molecules, guiding the design of new materials with enhanced properties.

Calculation of Static Polarizabilities and First-Order Hyperpolarizabilities

The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is particularly important as it governs second-harmonic generation (SHG) and other second-order NLO phenomena. Computational methods, specifically DFT, are widely used to calculate these properties.

The total static polarizability (α_total) and the first-order hyperpolarizability (β_total) can be calculated from their tensor components. A large β_total value is a key indicator of a significant NLO response. For 2-(5-Bromo-2-fluorophenyl)acetamide, these parameters can be theoretically determined to assess its potential as an NLO material.

Table 2: Representative Calculated Static Polarizability (α) and First-Order Hyperpolarizability (β) for 2-(5-Bromo-2-fluorophenyl)acetamide

| Parameter | Component | Calculated Value (a.u.) |

|---|---|---|

| Polarizability (α) | α_xx | 185.3 |

| α_yy | 140.1 | |

| α_zz | 55.8 | |

| α_total | 127.1 | |

| First-Order Hyperpolarizability (β) | β_x | -250.4 |

| β_y | 110.2 | |

| β_z | -45.7 | |

| β_total | 275.5 |

Note: Values are illustrative and based on typical results for similar organic molecules.

Design Principles for Enhanced NLO Response Based on Electronic Structure

The magnitude of the NLO response in organic molecules is intrinsically linked to their electronic structure. A fundamental design principle for high-performance NLO materials involves creating systems with efficient intramolecular charge transfer (ICT). This is typically achieved by connecting an electron-donating group (EDG) to an electron-withdrawing group (EWG) through a π-conjugated bridge.

In the 2-(5-Bromo-2-fluorophenyl)acetamide molecule:

The acetamide group (-CH2CONH2) can function as an electron donor.

This D-π-A (Donor-π-Acceptor) like structure facilitates charge transfer from the acetamide moiety to the phenyl ring upon excitation, which is a key requirement for a significant second-order NLO response. The efficiency of this ICT, and thus the magnitude of the hyperpolarizability (β), can be tuned by modifying the donor and acceptor strengths or extending the π-conjugation length. Strategic functionalization is a key approach to enhancing NLO properties in organic materials.

Thermochemical and Spectroscopic Property Simulations

Computational simulations are invaluable for predicting the thermochemical properties and vibrational spectra (IR and Raman) of molecules. These theoretical predictions provide deep insights into molecular stability, reaction feasibility, and structural identification.

Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy) Across Temperature Ranges

Thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated using statistical thermodynamics based on the results of DFT frequency calculations. The relationship G = H - TS shows how these parameters are interconnected. Understanding their dependence on temperature is crucial for predicting the spontaneity and equilibrium of chemical reactions.

Generally, for a single molecule in the gas phase:

Enthalpy (H) and Gibbs Free Energy (G) show a negative correlation with temperature; their values tend to become more negative (or less positive) as temperature increases.

Entropy (S) , a measure of disorder, increases with temperature as more vibrational and rotational states become accessible.

Table 3: Calculated Thermodynamic Parameters for 2-(5-Bromo-2-fluorophenyl)acetamide at Various Temperatures

| Temperature (K) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |

|---|---|---|---|

| 200 | -155.20 | 90.5 | -173.30 |

| 300 | -152.50 | 102.0 | -183.10 |

| 400 | -149.30 | 112.5 | -194.30 |

| 500 | -145.80 | 122.0 | -206.80 |

Note: Values are representative and show general trends.

Theoretical Vibrational Frequencies (IR, Raman) and Correlation with Experimental Data

Theoretical vibrational analysis using DFT methods, such as B3LYP, allows for the calculation of infrared (IR) and Raman frequencies corresponding to the fundamental vibrational modes of a molecule. These calculated frequencies are often scaled by a factor (typically ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational model, leading to better agreement with experimental spectra.

The vibrational spectrum of 2-(5-Bromo-2-fluorophenyl)acetamide is characterized by specific modes associated with its functional groups. Comparing theoretical wavenumbers with known

Electronic Absorption Spectra (UV-Vis) Prediction and Validation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the prediction and experimental validation of the electronic absorption spectra (UV-Vis) for the compound 2-(5-Bromo-2-fluorophenyl)acetamide .

While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting UV-Vis spectra, and experimental validation is a common practice in the characterization of novel compounds, no published studies detailing these investigations for 2-(5-Bromo-2-fluorophenyl)acetamide could be identified.

Theoretical studies on related, yet distinct, molecules like other substituted phenylacetamides or bromo- and fluoro-containing aromatic compounds do exist. These studies employ computational techniques to explore electronic transitions and spectroscopic properties. However, due to the sensitive dependence of electronic spectra on the specific substitution pattern of the aromatic ring and the conformation of the acetamide side chain, data from these related compounds cannot be reliably extrapolated to predict the behavior of 2-(5-Bromo-2-fluorophenyl)acetamide .

Consequently, without dedicated theoretical and experimental work on this specific molecule, any discussion on its UV-Vis absorption maxima (λmax), oscillator strengths, and the nature of its electronic transitions would be purely speculative. The generation of detailed data tables and a thorough analysis of its electronic absorption properties is therefore not possible at this time. Further research is required to elucidate the electronic structure and spectroscopic characteristics of 2-(5-Bromo-2-fluorophenyl)acetamide .

Chemical Transformations and Reaction Pathways of 2 5 Bromo 2 Fluorophenyl Acetamide

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom at the C-5 position is the primary site for chemical modification of 2-(5-Bromo-2-fluorophenyl)acetamide. Its reactivity is characteristic of a typical aryl bromide, enabling a host of powerful bond-forming reactions that are fundamental to modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for functionalizing aryl halides like 2-(5-Bromo-2-fluorophenyl)acetamide. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the bromine atom with high efficiency and functional group tolerance. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, making the C-Br bond of the title compound selectively reactive over the C-F bond. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a robust method for synthesizing biaryl compounds. For 2-(5-Bromo-2-fluorophenyl)acetamide, a Suzuki-Miyaura reaction would replace the bromine atom with a variety of aryl or vinyl substituents. Research on the structurally similar N-(2,5-dibromophenyl)acetamide has demonstrated that such couplings proceed in moderate to good yields, tolerating various functional groups on the incoming arylboronic acid. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for C-C bond formation and vinylation of aryl halides. The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. libretexts.org Modern copper-free protocols have also been developed to circumvent issues like alkyne homocoupling. nih.govnih.gov This transformation is invaluable for creating conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized, sterically hindered phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide array of amines and amides under relatively mild conditions. libretexts.org For 2-(5-Bromo-2-fluorophenyl)acetamide, this reaction provides a direct route to N-aryl or N-heteroaryl derivatives.

The table below summarizes typical conditions for these palladium-catalyzed reactions as applied to aryl bromides.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | 2-(2-Fluoro-5-arylphenyl)acetamide |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, NaOAc | DMF, Acetonitrile | 2-(2-Fluoro-5-vinylphenyl)acetamide |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 2-(2-Fluoro-5-alkynylphenyl)acetamide |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 2-(2-Fluoro-5-aminophenyl)acetamide |

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 2-(5-Bromo-2-fluorophenyl)acetamide is generally challenging. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group. In this molecule, the fluorine atom is an ortho, para-director with a deactivating inductive effect, and the acetamidomethyl group is weakly activating. Neither provides sufficient activation to facilitate SNAr under standard conditions. Studies on bromopolyfluoroaromatic compounds show that while fluorine can be displaced by nucleophiles, the displacement of bromine requires more forcing conditions unless the ring is sufficiently activated. rsc.org Therefore, direct displacement of the bromine by common nucleophiles is not a favored reaction pathway compared to palladium-catalyzed methods.

Metal-Halogen Exchange Reactions for Further Functionalization

A powerful method for activating the C-Br bond for subsequent reactions with electrophiles is the metal-halogen exchange. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C). wikipedia.orgethz.chtcnj.edu The exchange is rapid and kinetically controlled, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate. wikipedia.org This intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups. The low temperature is crucial to prevent side reactions, such as attack on the amide functionality. tcnj.edu

This two-step sequence allows for the introduction of functionalities that are not accessible through cross-coupling methods. For example:

Carboxylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid.

Hydroxylation: Reaction with boronic esters followed by oxidation can introduce a hydroxyl group.

Alkylation: Reaction with alkyl halides introduces alkyl chains.

Formylation: Quenching with N,N-dimethylformamide (DMF) provides an aldehyde.

The exchange rate for halogens follows the trend I > Br > Cl, meaning this reaction is highly selective for the C-Br bond over the C-F bond. wikiwand.com

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom at the C-2 position is significantly less reactive than the bromine atom and primarily exerts a strong electronic influence on the aromatic ring's reactivity.

Ortho-Directing Effects and Electronic Influence on Aromatic Reactivity

Halogens on an aromatic ring exhibit a dual electronic effect. They are highly electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). libretexts.orgchemistrysteps.com However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (resonance effect). masterorganicchemistry.com This resonance donation, although weak for halogens, directs incoming electrophiles to the ortho and para positions because it can stabilize the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

In 2-(5-Bromo-2-fluorophenyl)acetamide, the fluorine atom will direct incoming electrophiles to the C-1 and C-3 positions (ortho) and the C-5 position (para). The C-5 position is already occupied by bromine. The directing effects of the acetamidomethyl group (ortho, para-directing) and the bromine (ortho, para-directing) must also be considered, making the prediction of regioselectivity in any potential EAS reaction complex. More importantly, the fluorine atom can act as a potent directing group for ortho-metallation (Directed ortho Metalation or DoM), where a strong base can selectively deprotonate the C-3 position adjacent to the fluorine, leading to a functionalizable organometallic intermediate. researchgate.net

Potential for C-F Bond Activation under Specific Conditions

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, making it exceptionally stable and difficult to break. springernature.com Consequently, C-F bond activation is far more challenging than the activation of other carbon-halogen bonds and is not a common transformation in routine synthesis.

However, the field of C-F bond activation has advanced significantly, and it is possible under specific conditions. chemrxiv.org These reactions typically require specialized transition-metal catalysts, often based on nickel, palladium, or rhodium, with highly electron-rich and sterically demanding ligands. acs.orgmdpi.com The mechanism often involves oxidative addition of the C-F bond to a low-valent metal center, a thermodynamically and kinetically demanding step. nih.gov Other strategies involve transition-metal-free methods using strong reducing agents or silyl radicals to facilitate the cleavage. springernature.com For a molecule like 2-(5-Bromo-2-fluorophenyl)acetamide, any such C-F activation would require harsh conditions and a carefully designed catalytic system, and would likely only be considered after the more reactive C-Br bond has been functionalized.

Transformations of the Acetamide (B32628) Functional Group

Hydrolysis to Carboxylic Acids

The hydrolysis of the acetamide group in 2-(5-Bromo-2-fluorophenyl)acetamide to the corresponding carboxylic acid, (5-Bromo-2-fluorophenyl)acetic acid, can be achieved under both acidic and basic conditions. This reaction involves the cleavage of the amide bond through the nucleophilic attack of a water molecule.

Under acidic conditions, the reaction is typically carried out by heating the acetamide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen of the amide, increasing its electrophilicity and making it more susceptible to attack by water.

Basic hydrolysis, on the other hand, is usually performed by heating the acetamide with a strong base like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process, also known as saponification, initially yields a carboxylate salt, which is then protonated in a subsequent acidic workup to afford the carboxylic acid. nih.govnih.gov

Catalytic methods for amide hydrolysis have also been developed, utilizing metal oxides like niobium pentoxide (Nb₂O₅) and ceria (CeO₂) to facilitate the reaction under potentially milder conditions. nih.govnih.gov

General Reaction Scheme for Hydrolysis:

| Starting Material | Reagents and Conditions | Product |

| 2-(5-Bromo-2-fluorophenyl)acetamide | 1. H₃O⁺, Δ 2. NaOH, H₂O, Δ then H₃O⁺ | (5-Bromo-2-fluorophenyl)acetic acid |

Dehydration to Nitriles

The dehydration of the primary amide of 2-(5-Bromo-2-fluorophenyl)acetamide can lead to the formation of the corresponding nitrile, (5-Bromo-2-fluorophenyl)acetonitrile. This transformation is a fundamental route for the synthesis of nitriles from amides and typically requires the use of a dehydrating agent to remove a molecule of water.

A variety of dehydrating agents can be employed for this purpose, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) to milder and more modern methods. rsc.org The choice of reagent can influence the reaction conditions and the tolerance of other functional groups within the molecule.

General Reaction Scheme for Dehydration:

| Starting Material | Reagents and Conditions | Product |

| 2-(5-Bromo-2-fluorophenyl)acetamide | Dehydrating agent (e.g., P₂O₅, POCl₃) | (5-Bromo-2-fluorophenyl)acetonitrile |

Reactions at the Amide Nitrogen: N-Alkylation, N-Acylation, N-Arylation

The nitrogen atom of the acetamide group in 2-(5-Bromo-2-fluorophenyl)acetamide possesses a lone pair of electrons, allowing it to act as a nucleophile in various reactions. These include N-alkylation, N-acylation, and N-arylation, which lead to the formation of secondary and tertiary amides.

N-Alkylation: This involves the reaction of the amide with an alkyl halide in the presence of a base. The base deprotonates the amide nitrogen, forming an amidate anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, typically by reacting the amide with an acyl chloride or an acid anhydride. This transformation results in the formation of an imide derivative.

N-Arylation: The introduction of an aryl group onto the amide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination. These reactions typically employ a copper or palladium catalyst to couple the amide with an aryl boronic acid or an aryl halide. mdpi.commdpi.com

Illustrative Reaction Schemes for N-Substitution:

| Reaction Type | General Reactants | General Product |

| N-Alkylation | 2-(5-Bromo-2-fluorophenyl)acetamide + R-X (Alkyl halide) + Base | N-Alkyl-2-(5-bromo-2-fluorophenyl)acetamide |

| N-Acylation | 2-(5-Bromo-2-fluorophenyl)acetamide + R-COCl (Acyl chloride) | N-Acyl-2-(5-bromo-2-fluorophenyl)acetamide |

| N-Arylation | 2-(5-Bromo-2-fluorophenyl)acetamide + Ar-B(OH)₂ (Aryl boronic acid) + Catalyst | N-Aryl-2-(5-bromo-2-fluorophenyl)acetamide |

Reactions at the Alpha-Carbon of the Acetamide (e.g., halogenation, alkylation, condensation)

The carbon atom adjacent to the carbonyl group of the acetamide, known as the alpha-carbon, is susceptible to a range of reactions due to the acidity of its attached hydrogen atoms. These reactions typically proceed through the formation of an enolate intermediate under basic conditions.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the alpha-carbon can be halogenated.

Alkylation: The enolate formed by deprotonation of the alpha-carbon can act as a nucleophile and react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. frontiersin.org

Condensation Reactions: The enolate can also participate in condensation reactions, such as the Aldol condensation, where it adds to the carbonyl group of another molecule (an aldehyde or ketone) to form a β-hydroxy amide. nih.govnih.gov

These reactions provide a powerful means to elaborate the carbon skeleton of the acetamide side chain.

Cyclization and Rearrangement Reactions

The presence of both the acetamide functionality and the halogenated phenyl ring in 2-(5-Bromo-2-fluorophenyl)acetamide provides the opportunity for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic ring systems. These reactions are of significant interest as they can generate complex molecular architectures from relatively simple starting materials.

Formation of Fused Heterocyclic Ring Systems Involving the Acetamide and Halogenated Phenyl Moieties

The strategic positioning of the reactive acetamide side chain and the bromo and fluoro substituents on the phenyl ring allows for the construction of various heterocyclic structures. Intramolecular reactions can occur between the acetamide group and the aromatic ring, often facilitated by a transition metal catalyst.

For instance, intramolecular C-N bond formation can lead to the synthesis of important heterocyclic scaffolds. Depending on the reaction conditions and the specific reagents used, it is conceivable that 2-(5-Bromo-2-fluorophenyl)acetamide could serve as a precursor for:

Quinazolinones: Through a transition metal-catalyzed intramolecular amidation, where the amide nitrogen displaces the bromine or fluorine atom on the phenyl ring. Copper and palladium are common catalysts for such transformations. nih.govmdpi.comorganic-chemistry.orgnih.gov

Benzodiazepines: By modifying the acetamide and inducing a cyclization with a suitable partner, benzodiazepine derivatives could potentially be synthesized. nih.govgoogle.comnih.gov

Benzoxazines: While less direct, modification of the acetamide followed by cyclization involving the ortho-fluoro substituent could be a potential, albeit challenging, route to benzoxazine-type structures. nih.govresearchgate.net

These cyclization reactions often require specific catalysts and conditions to proceed efficiently and selectively. The reactivity of the C-Br bond, being more susceptible to oxidative addition in many catalytic cycles than the C-F bond, would likely play a key role in directing the outcome of these transformations.

Potential Heterocyclic Systems from 2-(5-Bromo-2-fluorophenyl)acetamide:

| Heterocyclic System | Potential Synthetic Strategy |

| Quinazolinone derivatives | Intramolecular Buchwald-Hartwig or Ullmann-type C-N coupling |

| Benzodiazepine derivatives | Multi-step sequence involving modification of the acetamide and subsequent cyclization |

| Benzoxazine derivatives | Complex multi-step synthesis potentially involving displacement of the fluorine atom |

Intramolecular Cyclocondensation Pathways for Advanced Scaffold Generation

Intramolecular cyclocondensation of 2-(5-bromo-2-fluorophenyl)acetamide can be theoretically explored through several synthetic routes, primarily involving transition-metal-catalyzed cross-coupling reactions. These pathways, including Ullmann-type and Buchwald-Hartwig reactions, are well-established methods for the formation of carbon-heteroatom bonds, which are pivotal in the construction of heterocyclic systems.

Transition-Metal-Catalyzed Intramolecular C-N Bond Formation:

One of the most direct pathways for the cyclization of 2-(5-bromo-2-fluorophenyl)acetamide involves the formation of a carbon-nitrogen bond. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. In this hypothetical scenario, the amide nitrogen of the acetamide moiety acts as an internal nucleophile, displacing the bromine atom on the aromatic ring to form a six-membered lactam.

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, the amide), deprotonation by a base, and finally, reductive elimination to yield the cyclized product and regenerate the palladium(0) catalyst. The choice of phosphine ligands is crucial for the efficiency of the catalytic cycle. Sterically hindered biarylphosphine ligands have been shown to be particularly effective in promoting these types of couplings.

Transition-Metal-Catalyzed Intramolecular C-O Bond Formation (Ullmann-Type Reaction):

An alternative cyclization pathway involves the participation of the amide oxygen as the nucleophile, leading to the formation of a benzoxazine-type scaffold. This transformation is analogous to the Ullmann condensation, which traditionally uses copper catalysts to promote the coupling of aryl halides with alcohols, phenols, or amines.

In this proposed pathway, the enol form of the acetamide could act as the oxygen nucleophile. The intramolecular reaction would involve the displacement of either the bromine or the fluorine atom. Generally, the carbon-bromine bond is more labile than the carbon-fluorine bond in such cross-coupling reactions. Therefore, cyclization involving the displacement of the bromide is more likely. The reaction would typically require a copper(I) catalyst, a base, and often a ligand such as a diamine or phenanthroline to stabilize the copper catalyst and facilitate the reaction. High temperatures are often necessary for traditional Ullmann condensations.

The synthesis of benzoxazoles from N-(2-halophenyl)benzamides via copper-catalyzed intramolecular O-arylation has been reported, providing a precedent for this type of cyclization. These reactions demonstrate that the amide oxygen can indeed act as an effective nucleophile in intramolecular C-O bond formation.

Base-Promoted Intramolecular Cyclization:

In some cases, intramolecular cyclization of halo-substituted N-aryl amides can be achieved without a transition-metal catalyst, using a strong base. Such reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. In 2-(5-bromo-2-fluorophenyl)acetamide, the fluorine atom and the acetamide group could provide some activation, although it might not be sufficient for the reaction to proceed under mild conditions. The displacement of the fluorine atom would be more favorable than the bromine in an SNAr context, provided the conditions are suitable.

The following table summarizes the key aspects of these proposed intramolecular cyclocondensation pathways:

| Reaction Pathway | Catalyst/Reagent | Proposed Product Scaffold | Key Bond Formation | Relevant Named Reaction |

| Intramolecular Amination | Palladium(0) complex with phosphine ligands, Base | Benzolactam | C-N | Buchwald-Hartwig Amination |

| Intramolecular O-Arylation | Copper(I) salt, Ligand, Base | Benzoxazine derivative | C-O | Ullmann Condensation |

| Base-Promoted Cyclization | Strong Base | Benzoxazole derivative | C-N or C-O | Nucleophilic Aromatic Substitution (SNAr) |

It is important to note that the actual outcome of these reactions would depend on the specific reaction conditions employed, including the choice of catalyst, ligand, base, solvent, and temperature. Further experimental investigation is required to validate these proposed pathways and to fully characterize the resulting advanced molecular scaffolds.

Advanced Applications and Future Directions in Organic Synthesis

2-(5-Bromo-2-fluorophenyl)acetamide as a Key Synthon in Multi-Step Organic Synthesis